1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone
Description
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-ethoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-20-10-14(19)18-7-5-6-13(9-18)21-15-16-11(2)8-12(3)17-15/h8,13H,4-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTIVYJHMMSLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidinyloxy-piperidine intermediate is synthesized through SNAr between piperidin-3-ol and 2-chloro-4,6-dimethylpyrimidine . This reaction is driven by a strong base, such as cesium carbonate, in a polar aprotic solvent (e.g., dimethyl sulfoxide or dimethylformamide). Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes.
Representative Procedure :
A mixture of piperidin-3-ol (1.0 equiv), 2-chloro-4,6-dimethylpyrimidine (1.2 equiv), and cesium carbonate (2.5 equiv) in anhydrous dimethyl sulfoxide (10 mL/g substrate) is degassed with nitrogen and heated at 120°C under microwave irradiation for 1 hour. The crude product is purified via column chromatography (ethyl acetate/hexane) to yield 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine as a white solid (Yield: 72–78%).
Alternative Approaches: Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers a viable alternative. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, piperidin-3-ol couples with 2-hydroxy-4,6-dimethylpyrimidine to form the ether bond. This method avoids harsh bases but requires stoichiometric reagents and produces phosphine oxide byproducts.
Critical Reaction Parameters and Yield Optimization
Solvent and Base Selection
Temperature and Catalysis
- Microwave Assistance : Reduces reaction time from 12 hours to 1 hour while improving yields by 15–20%.
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions in biphasic systems (e.g., H2O/CH2Cl2).
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its combination of a 4,6-dimethylpyrimidin-2-yloxy group, piperidine linker, and ethoxyethanone tail. Below is a comparative analysis with analogous compounds:
Discussion of Comparative Features:
- Core Heterocycle: The target compound’s 4,6-dimethylpyrimidine core is shared with compounds in and , which are associated with biological activity .
- Substituent Effects: The ethoxyethanone group in the target compound offers moderate lipophilicity (clogP ~1.8 estimated), whereas phenoxy () or carboxylic acid () groups alter solubility and membrane permeability .
Biological Activity
The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone , often referred to as a pyrimidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is , with a molecular weight of approximately 278.35 g/mol. The structure consists of a piperidine ring substituted with a pyrimidine moiety and an ethoxy group, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.35 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that compounds similar to 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone exhibit significant antitumor properties. For instance, research on pyrimidine derivatives has shown their ability to inhibit cancer cell proliferation in various human cancer cell lines.
Case Study: Antitumor Efficacy
In one study, a series of pyrimidine derivatives were tested for their cytotoxic effects on A549 lung cancer cells using MTS assays. The results demonstrated that these compounds could effectively reduce cell viability, suggesting their potential as antitumor agents.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The pyrimidine moiety can interact with enzymes involved in DNA synthesis and repair.
- DNA Binding : Similar compounds have been shown to bind preferentially to DNA, disrupting replication and transcription processes.
- Signal Transduction Modulation : The compound may alter signaling pathways that regulate cell growth and apoptosis.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Interference with DNA polymerases and kinases |
| DNA Binding | Intercalation or groove binding in DNA |
| Signal Modulation | Alteration of growth factor signaling pathways |
Potential Therapeutic Uses
Given its structural characteristics and biological activity, 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone has potential applications in:
- Anticancer Therapy : As a lead compound for developing new anticancer drugs targeting specific pathways.
- Antimicrobial Agents : Its structural features may confer activity against various pathogens.
Research Findings
A study published in Molecules highlighted the synthesis and evaluation of similar compounds for their biological activities. These compounds exhibited promising results against several cancer cell lines, indicating that modifications to the piperidine and pyrimidine components can enhance efficacy and selectivity .
Q & A
What are the key considerations for designing synthetic routes for 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone?
Level : Basic
Answer :
The synthesis typically involves multi-step reactions:
Pyrimidine Core Preparation : Start with 4,6-dimethylpyrimidin-2-ol. Functionalize the hydroxyl group via nucleophilic substitution using reagents like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80°C) .
Piperidine Coupling : Introduce the piperidine moiety through SN2 reactions or Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine).
Ethoxy Group Installation : Employ alkylation agents (e.g., ethyl bromide) with a base to attach the ethoxy group.
Final Ketone Formation : Use Friedel-Crafts acylation or coupling reactions with activated carbonyl intermediates.
Analytical Validation : Confirm structural integrity via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography using software like SHELXL for refinement .
How can researchers resolve discrepancies between computational docking models and experimental binding data for this compound?
Level : Advanced
Answer :
Contradictions often arise from force field inaccuracies or solvent effects. Mitigation strategies include:
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields with explicit solvent models to refine docking poses.
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding constants (Kd) and compare with docking scores.
- Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., acetylcholinesterase) and refine structures using SHELX or WinGX .
Example : In acetylcholinesterase studies, resolving π-π stacking interactions required adjusting torsional parameters in docking algorithms .
What methods are recommended for characterizing the stereochemistry of the piperidine-oxypyrimidine moiety?
Level : Basic
Answer :
- X-ray Crystallography : Resolve absolute configuration using programs like ORTEP-3 for 3D visualization and SHELXL for refinement .
- Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol gradients to separate enantiomers.
- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with density functional theory (DFT)-calculated spectra for stereochemical assignment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
